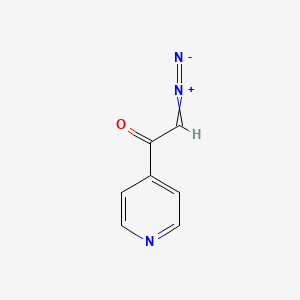

2-Diazonio-1-(pyridin-4-yl)ethen-1-olate

Description

Conceptual Framework of Inner Salts in Contemporary Organic Chemistry

Inner salts, more commonly known as zwitterions, are neutral molecules that possess formal positive and negative charges on separate atoms. nih.gov A well-known subclass of zwitterions is the ylides, which are neutral dipolar molecules where a negatively charged atom (usually a carbanion) is directly bonded to a positively charged heteroatom (like nitrogen, phosphorus, or sulfur). nih.govrsc.org

The conceptual framework for these molecules in modern organic chemistry revolves around their unique electronic distribution and dual reactivity. The presence of adjacent, opposite charges results in a significant dipole moment and influences the molecule's physical properties, such as solubility and crystal packing. nih.gov From a reactivity standpoint, they can act as nucleophiles (due to the carbanionic center) and are often involved in reactions that form new carbon-carbon or carbon-heteroatom bonds. Pyridinium (B92312) ylides, for instance, are versatile intermediates in the synthesis of various nitrogen-containing heterocycles. scinito.airesearchgate.net The stability of ylides is often enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge on the carbanion. researchgate.net

Historical Trajectory and Evolution of Diazonium Chemistry in Synthetic Methodologies

The history of diazonium chemistry began in 1858 with its discovery by the German chemist Peter Griess. wikipedia.org He found that treating aromatic amines with nitrous acid resulted in the formation of a new class of compounds: diazonium salts. wikipedia.org This discovery was pivotal for the synthetic dye industry, as the diazo-coupling reaction—where the diazonium ion acts as an electrophile in an electrophilic aromatic substitution—led to the creation of a vast array of brightly colored azo dyes. vedantu.com

Over time, the synthetic utility of diazonium salts expanded far beyond dyes. A major evolution in their application came with the development of reactions where the dinitrogen moiety (N₂) acts as an excellent leaving group. This allows for the substitution of the diazonium group with a wide range of functionalities. Key synthetic methodologies that highlight this evolution include:

Sandmeyer Reaction: Introduction of halides (–Cl, –Br) and cyano (–CN) groups using copper(I) salts.

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and HCl or HBr.

Schiemann Reaction: Introduction of fluorine (–F) via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.

Gomberg-Bachmann Reaction: Formation of biaryls.

Hydroxylation: Replacement of the diazonium group with a hydroxyl (–OH) group by warming the aqueous diazonium salt solution. wikipedia.orgchemguide.co.uk

These reactions transformed diazonium salts into highly versatile intermediates, providing pathways to aromatic compounds that are otherwise difficult to synthesize. wikipedia.org The reactivity of the diazonium ion is influenced by the substituents on the aromatic ring; electron-withdrawing groups increase its electrophilicity and reactivity in coupling reactions, while electron-donating groups decrease it. vedantu.comdoubtnut.com

Structural and Electronic Characteristics of Ethenolate Functionalities as Reactive Intermediates

Ethenolate is the enolate anion of ethanal (acetaldehyde) or, more generally, the enolate of a ketene. Enolates are classic reactive intermediates in organic chemistry, characterized by a negatively charged carbon atom adjacent to a carbonyl group. lumenlearning.com The key structural and electronic features of an ethenolate, and enolates in general, are rooted in resonance delocalization.

The negative charge is not localized on the α-carbon but is shared with the more electronegative oxygen atom. This can be represented by two main resonance structures:

A carbanion form with the negative charge on the carbon.

An oxyanion form with the negative charge on the oxygen and a carbon-carbon double bond.

This resonance has profound implications:

Stability: Delocalization stabilizes the anion compared to a simple alkoxide or carbanion.

Nucleophilicity: Ethenolates are potent nucleophiles. They are also ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom, although reactions at the α-carbon are more common in synthetic applications.

Structure: The carbon atoms in the C=C-O⁻ system are sp² hybridized, leading to a planar geometry. This planarity is crucial for orbital overlap that enables resonance. lumenlearning.com

As reactive intermediates, ethenolates are typically generated in situ and consumed immediately in a subsequent reaction. lumenlearning.comlibretexts.orgwiley.com Their high reactivity stems from the electron-rich nature of the system, making them susceptible to reaction with a wide range of electrophiles.

Unique Contributions of the 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate Core to Reactive Organic Chemistry

The compound This compound is not extensively documented in the chemical literature, suggesting it is a highly reactive or novel species. However, its structure, which combines a pyridinium ylide, a diazonium salt, and an enolate functionality into a single zwitterionic framework, suggests a rich and unique reactivity profile.

The molecule can be viewed as a pyridinium ylide where the ylidic carbon is part of an enolate, which is in turn substituted with a diazonium group. This intricate combination suggests several potential modes of reactivity:

1,3-Dipolar Cycloadditions: The pyridinium ylide portion of the molecule is a classic 1,3-dipole. It can be expected to undergo [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes and alkynes. researchgate.netmdpi.com This would provide a pathway to complex, nitrogen-containing heterocyclic systems, which are valuable scaffolds in medicinal chemistry.

Reactions Involving the Diazonium Group: The diazonium group (–N₂⁺) is an exceptional leaving group. Its departure as dinitrogen gas can drive reactions. Depending on the conditions, this could lead to:

The formation of a highly reactive vinyl cation intermediate, which could be trapped by nucleophiles.

Radical-mediated reactions, a common pathway for diazonium salt transformations. researchgate.net

Nucleophilic Reactivity of the Enolate: The enolate part of the molecule retains its nucleophilic character at the carbon atom bearing the diazonium group. It could potentially react with strong electrophiles, although this reactivity might be tempered by the presence of the adjacent positively charged pyridinium ring and the diazonium group.

The unique contribution of this core structure lies in the orthogonal reactivity of its functional groups. It is conceivable that these functionalities could be engaged in sequential or cascade reactions. For instance, a cycloaddition reaction at the pyridinium ylide could be followed by a substitution reaction involving the diazonium group, allowing for the rapid construction of molecular complexity from a single, highly functionalized building block. The stability of such a compound would likely be low, requiring it to be generated in situ for synthetic applications. researchgate.net

Structure

3D Structure

Properties

CAS No. |

98273-48-4 |

|---|---|

Molecular Formula |

C7H5N3O |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

2-diazo-1-pyridin-4-ylethanone |

InChI |

InChI=1S/C7H5N3O/c8-10-5-7(11)6-1-3-9-4-2-6/h1-5H |

InChI Key |

SHBMLQNOUOTAOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Diazonio 1 Pyridin 4 Yl Ethen 1 Olate

Precursor Synthesis and Targeted Functionalization Approaches

The cornerstone of synthesizing the target compound is the efficient and controlled construction of a suitable precursor, specifically a 2-amino-1-(pyridin-4-yl)ethene derivative. This requires robust methods for creating substituted ethenes at the C4 position of the pyridine (B92270) ring.

Strategic Synthesis of Pyridin-4-yl Substituted Ethenes

Direct functionalization of the pyridine ring, an electron-deficient heterocycle, is a notable challenge. nih.gov Friedel-Crafts type alkylations are generally ineffective unless the ring is activated with electron-donating substituents. google.com Consequently, specialized methods are necessary to achieve selective C4-functionalization.

One prominent strategy is the Minisci reaction , a radical substitution that is well-suited for electron-deficient aromatic compounds. google.comacs.org While classic Minisci conditions can produce a mixture of regioisomers, modern protocols offer enhanced selectivity. google.com A significant advancement involves the use of a removable blocking group, such as one derived from maleic acid, which directs Minisci-type decarboxylative alkylation exclusively to the C4 position. alineinc.comrsc.org Another approach to achieve regiocontrol involves the use of different alkyllithium activators, which can direct the reaction to either the C2 or C4 position based on the aggregation state of the organolithium species. ineosopen.org

The Heck reaction provides a powerful method for forming carbon-carbon bonds, specifically for creating styrylpyridines, which are a class of pyridin-yl substituted ethenes. byjus.commasterorganicchemistry.com A ligand-free, palladium-catalyzed oxidative Heck reaction between 4-vinylpyridine (B31050) and various arylboronic acids has been shown to produce (E)-4-styrylpyridines with high selectivity. ufluidix.com This method is valuable for creating precursors with specific stereochemistry at the double bond.

For industrial-scale synthesis, the most common precursor, 4-vinylpyridine, is prepared through the condensation of 4-methylpyridine (B42270) (γ-picoline) with formaldehyde. uvic.caresearchgate.net

| Method | Reactants | Key Features | Selectivity | Reference |

|---|---|---|---|---|

| Minisci Reaction (with Blocking Group) | Pyridine-maleate adduct, Carboxylic Acid, Radical Initiator | Uses a removable blocking group for precise functionalization. | Exclusively C4-alkylation | alineinc.comrsc.org |

| Regiodivergent Alkylation | Pyridine, 1,1-Diborylalkanes, Alkyllithium Activator | Regioselectivity is controlled by the choice of alkyllithium activator (e.g., MeLi for C4). | Good to excellent C4 or C2 selectivity | ineosopen.org |

| Heck Reaction | 4-Vinylpyridine, Arylboronic Acid, Palladium Catalyst | Forms (E)-styrylpyridines; tolerant of various functional groups on the aryl ring. | High (E)-isomer selectivity | ufluidix.com |

| Industrial Condensation | 4-Methylpyridine, Formaldehyde | Established method for the bulk synthesis of 4-vinylpyridine. | Not applicable (synthesis of base monomer) | uvic.caresearchgate.net |

Specialized Diazotization Protocols for Ethene-Based Substrates

Diazotization is the process of converting a primary amino group into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgpharmaguideline.com While this is a standard and reliable reaction for aromatic amines, which form relatively stable arenediazonium salts at low temperatures, its application to aliphatic amines is fraught with difficulty. tpu.rutandfonline.commasterorganicchemistry.com

Aliphatic diazonium salts are exceedingly unstable and decompose rapidly, even at low temperatures, to form carbocations that lead to a complex mixture of substitution, elimination, and rearrangement products. organic-chemistry.orgnih.gov This instability has led to the general view that diazonium ions from aliphatic primary amines are often "useless for preparative purposes." nih.gov

The target molecule features a diazonium group on a vinylic carbon, placing its reactivity between that of stable aromatic diazonium salts and highly unstable aliphatic ones. These vinyldiazonium salts are known to be highly reactive electrophilic intermediates. organic-chemistry.orgresearchgate.net Direct diazotization of a hypothetical 2-amino-1-(pyridin-4-yl)ethene precursor under standard aqueous conditions (NaNO₂, HCl, 0-5 °C) would be expected to be challenging, with rapid decomposition competing with the desired zwitterion formation.

Given these challenges, specialized protocols are necessary:

Non-aqueous Diazotization: Performing the reaction in an organic solvent with an alkyl nitrite (e.g., isoamyl nitrite) can offer a more controlled environment than aqueous systems. tandfonline.com This approach can generate aryl cation or aryl radical intermediates, and similar principles could be applied to vinyl systems to modulate reactivity. tandfonline.com

Generation from Alternative Precursors: Instead of direct diazotization of a vinyl amine, vinyldiazonium intermediates can be generated under milder conditions from other functional groups. For example, Lewis acid-promoted elimination of a β-hydroxyl group from a β-hydroxy-α-diazo ketone is a known method to form a vinyldiazonium ion, which then loses N₂ to form a vinyl cation. nih.gov This strategy avoids the harsh acidic conditions of traditional diazotization.

Controlled In Situ Generation and Stabilization Techniques for Labile Intermediates

The pronounced instability of the target compound's diazonium functionality necessitates advanced techniques that either generate the species for immediate use or enhance its lifetime in the reaction medium.

Advantages of Continuous Flow Chemistry in Handling Diazonium Species

Continuous flow chemistry, particularly using microfluidic reactors, has emerged as a transformative technology for handling hazardous and unstable chemical intermediates like diazonium salts. rsc.orgnih.govnih.gov This approach offers significant advantages over traditional batch processing. seqens.comresearchgate.net

The key benefits include:

Enhanced Safety: By conducting the reaction in small-volume channels, only a minute quantity of the hazardous diazonium compound exists at any given moment. ufluidix.compharmablock.com This drastically reduces the risks associated with the accumulation of potentially explosive intermediates. nih.govwhiterose.ac.uk

Precise Temperature Control: Microreactors possess a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer. alineinc.comufluidix.com This enables precise control over exothermic diazotization reactions, preventing thermal runaway and decomposition. pharmablock.com

In Situ Generation and Consumption: Flow systems are ideally suited for telescoping reaction steps. nih.gov The diazonium intermediate can be generated in one module and immediately passed into a second module to react further, minimizing its lifetime and the potential for degradation. researchgate.netresearchgate.net

Improved Yield and Selectivity: The superior mixing and temperature control in flow reactors can lead to cleaner reaction profiles, higher yields, and reduced formation of byproducts compared to batch methods. seqens.comelveflow.com

| Parameter | Batch Chemistry | Continuous Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Risk of accumulation of explosive intermediates. | Only small quantities of hazardous material present at any time, minimizing risk. | nih.govpharmablock.com |

| Temperature Control | Difficult for large volumes; risk of local hotspots and thermal runaway. | Excellent heat dissipation due to high surface-area-to-volume ratio. | ufluidix.compharmablock.com |

| Intermediate Handling | Isolation or accumulation of unstable species is often required. | Ideal for in situ generation and immediate consumption in a "telescoped" process. | nih.govresearchgate.net |

| Scalability | Scaling up can be challenging and dangerous. | Scalable by running multiple reactors in parallel ("scaling out") or by longer run times. | seqens.com |

Investigation of Non-Conventional Reaction Media for Enhanced Intermediate Longevity

The choice of reaction medium and counter-ion can have a profound impact on the stability of diazonium species.

Stabilized Diazonium Salts: A major breakthrough in diazonium chemistry is the development of unusually stable salts. Arenediazonium tosylates , for instance, can be prepared using p-toluenesulfonic acid and are often thermally stable, non-explosive solids that can be isolated and stored for months at room temperature. acs.orgtpu.ruorganic-chemistry.orgacs.org X-ray analysis suggests stabilizing interactions between the diazonium nitrogen atoms and the tosylate oxygen atoms contribute to this stability. organic-chemistry.org The use of a tosylate counter-ion for a vinyldiazonium species could potentially confer similar stabilizing effects.

Surfactant Solutions: The stability of diazonium salts in solution can be enhanced by the addition of surfactants. google.com Anionic, cationic, and non-ionic surfactants can be used. google.com The surfactant molecules can form aggregates or micelles that create a localized environment, which can affect the decomposition rate of the diazonium ion through electrostatic or steric effects. researchgate.netgoogle.comnih.gov For example, the addition of Brij 35 (a non-ionic surfactant) has been shown to significantly improve the stability of diazonium salt solutions. google.com

Ionic Liquids: Brønsted acidic ionic liquids have been employed as both the solvent and the proton source for diazotization reactions. sid.ir These media can offer a unique reaction environment, and their use can circumvent the need for strong, corrosive inorganic acids while potentially stabilizing the resulting diazonium salt.

Stereo- and Regioselective Control in Zwitterion Formation Pathways

The formation of 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate involves the creation of a specific constitutional isomer (regiochemistry) with a defined double bond geometry (stereochemistry).

Regioselectivity refers to the control over which constitutional isomer is formed. byjus.com In the context of the target molecule, this pertains to the position of the diazonium group and the enolate. The synthesis would likely proceed via an intramolecular reaction of a precursor. For instance, a precursor like a 2-amino-1-(pyridin-4-yl)ethan-1-one could be diazotized, and the resulting diazonium ion could then be deprotonated at the adjacent carbon to form the zwitterionic enolate. The regioselectivity is largely dictated by the structure of the starting material. Alternative pathways, such as an intermolecular reaction where a pyridin-4-yl enolate attacks a diazotizing agent, would present significant regiochemical challenges. Reactions involving diazonium salts often proceed via aryl radical or cation intermediates, leading to substitutions where the nitrogen group is replaced (e.g., Sandmeyer or Gomberg-Bachmann reactions). masterorganicchemistry.commasterorganicchemistry.comwikipedia.org However, for the target zwitterion, the diazo group must be retained. byjus.comlibretexts.org

Stereoselectivity concerns the preferential formation of one stereoisomer over another. For the target molecule, this relates to the geometry of the carbon-carbon double bond, which can exist as either the E or Z isomer. Control over this geometry must be established during the synthesis of the ethene precursor. The enolization step is critical. The stereoselective formation of E or Z enolates from ketones is a well-established field, with the outcome heavily influenced by factors such as the base (e.g., LDA), additives, solvent, and the steric bulk of substituents, often explained by the Ireland model. pharmaxchange.info For instance, the deprotonation of a ketone precursor would proceed via a cyclic transition state, and the steric interactions within this state would determine the geometry of the resulting enolate double bond. pharmaxchange.info By carefully selecting the reaction conditions for the deprotonation step that forms the zwitterion, it may be possible to influence the final stereochemistry of the molecule.

Elucidation of Reaction Mechanisms and Pathways

Fundamental Mechanistic Principles Governing Diazonium Ylide Reactivity

Pyridinium (B92312) ylides, such as 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate, are defined as neutral molecules with a negative charge on a carbon atom directly attached to a positively charged nitrogen atom within the pyridine (B92270) ring. Their stability and reactivity are significantly influenced by the substituents on both the pyridine ring and the ylidic carbon. researchgate.netresearchgate.net

These ylides are primarily utilized as 1,3-dipoles for constructing nitrogen-containing heterocycles. researchgate.netrsc.org The most common reaction is the 1,3-dipolar cycloaddition, which provides an efficient route to synthesize five-membered heterocyclic rings. mathnet.ru The ylide possesses four electrons distributed over the π orbitals of a C-N-C system, classifying it as a bent, allyl anion-type 1,3-dipole. mdpi.com The reactivity of these ylides can be modulated by electron-withdrawing groups (EWGs) on the carbanionic moiety, which enhance stability. researchgate.net In the absence of such stabilizing groups, pyridinium ylides are generally less stable and more reactive. researchgate.net

Comprehensive Analysis of 1,3-Dipolar Cycloaddition Reactions

The hallmark reaction of pyridinium ylides is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. This process involves the reaction of the ylide with a dipolarophile, typically an electron-deficient alkene or alkyne, to form a five-membered ring. mdpi.com This method is highly effective for synthesizing indolizine (B1195054) frameworks with significant atom economy. mdpi.comacs.org The initial cycloadducts are often dihydroindolizines or tetrahydroindolizines, which may not be stable enough to be isolated and can spontaneously aromatize, sometimes through air oxidation, to yield the final indolizine product. nih.gov

The general pathway for this transformation can be summarized as follows:

Ylide Generation : The pyridinium ylide is generated in situ from its corresponding pyridinium salt precursor using a base like triethylamine (B128534) or potassium carbonate. nih.gov

Cycloaddition : The ylide reacts with a dipolarophile in a [3+2] cycloaddition to form an initial cycloadduct. mdpi.com

Aromatization : The unstable intermediate undergoes oxidative aromatization to produce the stable indolizine derivative. mdpi.com

This reaction is a cornerstone for creating complex N-fused heterocyclic systems. rsc.org

Determinants of Regioselectivity and Stereoselectivity in [3+2] Cycloaddition Processes

The outcome of [3+2] cycloaddition reactions involving pyridinium ylides is governed by several factors that determine the regiochemistry and stereochemistry of the products.

Regioselectivity : The regioselectivity of the cycloaddition is largely controlled by frontier molecular orbital (FMO) interactions. Generally, the reaction is dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. This preference explains why pyridinium ylides react favorably with electron-poor alkenes. For instance, in reactions with unsymmetrical alkynes like ethyl propiolate, the cycloaddition is typically fully regioselective, yielding a single regioisomer consistent with electronic effects. mdpi.comnih.gov

Stereoselectivity : The 1,3-dipolar cycloaddition of pyridinium ylides is generally a stereospecific process. acs.org The relative stereochemistry of the substituents on the dipolarophile is maintained in the final cycloadduct. acs.org For example, a cis-disubstituted alkene will lead to a cis-disubstituted pyrrolidine (B122466) ring, while a trans-disubstituted alkene will yield a trans-disubstituted product. acs.org This high degree of stereocontrol is a key feature of these reactions, allowing for the generation of up to four new chiral centers with predictable outcomes. acs.org The final stereochemistry can also be influenced by steric factors, with the reaction often proceeding to minimize steric and torsional strain in the product. nih.gov

Impact of the Pyridin-4-yl Moiety on Cycloaddition Kinetics and Thermodynamics

The electronic nature of the pyridine ring, and specifically the substituents attached to it, has a profound impact on the kinetics and thermodynamics of the cycloaddition reaction. The pyridin-4-yl moiety in the parent compound influences the stability of the ylide and its reactivity.

Electron-withdrawing groups (EWGs) on the pyridine ring favor the cycloaddition. nih.gov These groups stabilize the negative charge of the ylide through delocalization and lower the pKa of the precursor pyridinium salt. nih.gov A lower pKa allows the ylide to be formed under milder basic conditions, even in neutral aqueous solutions, which can accelerate the reaction rate. nih.gov Conversely, electron-donating groups on the pyridine ring would be expected to decrease the reactivity.

The effect of different substituents at the 4-position of the pyridine ring on the yield of the indolizine product demonstrates this principle.

| Substituent at 4-position (R1) | pKa of Pyridinium Salt | Yield of Indolizine (%) | Reference |

|---|---|---|---|

| H | 9.82 | 42 | nih.gov |

| COCH3 | 8.63 | 77 | nih.gov |

| CN | 7.55 | 81 | nih.gov |

| CF3 | 8.80 | 55 | nih.gov |

As shown in the table, stronger electron-withdrawing groups like cyano (CN) and acetyl (COCH₃) result in higher yields, indicating more favorable reaction kinetics. nih.gov This is because both the pyridinium ylide and the dipolarophile being substituted with EWGs leads to the highest yields. nih.gov

Exploration of Diverse Dipolarophiles and Their Reactivity Profiles

A wide array of dipolarophiles can participate in [3+2] cycloaddition reactions with pyridinium ylides. The reactivity of the dipolarophile is a critical factor, with electron-deficient π-systems being the most common and effective reaction partners. mdpi.com

Common classes of dipolarophiles include:

Alkynes : Electron-deficient alkynes such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and ethyl propiolate are highly reactive and widely used. nih.gov Ynamides activated by an ester or ketone also serve as effective dipolarophiles for accessing highly functionalized 2-aminoindolizines. acs.org

Alkenes : Electron-deficient alkenes like methyl acrylate, N-phenylmaleimide, and annulated 4-oxothiazolidin-5-ylidenes are common substrates. rsc.orgmathnet.ru While alkyl-substituted (unactivated) alkenes are often unreactive in intermolecular reactions, they can be suitable for intramolecular cycloadditions. acs.org

Heteroatom-containing Dipolarophiles : Carbonyls and imines can also act as dipolarophiles, leading to the formation of oxazolidine (B1195125) derivatives. mdpi.comwikipedia.org

The reactivity profile of these dipolarophiles is directly related to their electronic properties.

| Dipolarophile Class | Examples | Typical Products | Reference |

|---|---|---|---|

| Electron-Deficient Alkynes | Dimethyl acetylenedicarboxylate (DMAD), Ethyl propiolate, Ynamides | Indolizines, 2-Aminoindolizines | acs.orgnih.gov |

| Electron-Deficient Alkenes | Methyl acrylate, N-phenylmaleimide, Dicyanoalkenes | Tetrahydroindolizines, Pyrrolidines | rsc.org |

| Unactivated Alkenes | Vinylcyclohexane, 5-bromo-1-pentene (B141829) (intramolecular) | Cycloadducts (often in low yield or only in intramolecular cases) | mathnet.ruacs.org |

| Hetero-Dipolarophiles | Isatin-3-imines, Carbonyls | Spirocyclic imidazo[1,2-a]pyridines, Oxazolidines | mdpi.comresearchgate.net |

Discrimination Between Concerted and Stepwise Mechanistic Pathways

The mechanism of 1,3-dipolar cycloadditions is often debated, with possibilities for both concerted and stepwise pathways. researchgate.net

For pyridinium ylide cycloadditions, the reaction is generally accepted to be a concerted process. acs.org Strong evidence for this comes from the high stereospecificity of the reaction, where the stereochemistry of the alkene is preserved in the product. acs.org This outcome is characteristic of a concerted pericyclic reaction where both new sigma bonds are formed simultaneously, albeit not necessarily to the same extent. acs.org

However, a stepwise pathway involving a zwitterionic or diradical intermediate cannot be entirely ruled out, particularly depending on the electronic nature of the reactants. acs.orgresearchgate.net Kinetic studies comparing experimental reaction rates with calculated rates have been used to probe the mechanism. acs.orgresearchgate.net Significant deviations between predicted and observed rate constants can indicate a change from a concerted to a stepwise mechanism. acs.orgresearchgate.net Highly unsymmetrical concerted cycloadditions may approach the characteristics of a stepwise process. acs.orgresearchgate.net

Investigation of Radical and Ionic Pathways in Diverse Transformations

While pyridinium ylides are typically viewed as nucleophiles involved in electron-pair reactions, recent research has uncovered their potential to engage in radical and alternative ionic pathways. rsc.orgrsc.org

Radical Pathways : Some studies have found that pyridinium ylides, particularly those generated from N-alkyl substituted pyridinium salts without strong stabilizing EWGs, can exhibit significant radical character. researchgate.netrsc.org This has been observed through EPR (Electron Paramagnetic Resonance) spectroscopy, which indicates a singlet ground state and a thermally accessible triplet state for the ylide. rsc.orgrsc.org This radical nature suggests that single-electron transfer (SET) processes could be involved in their reactions. researchgate.net The pyridinium moiety's π* orbital can facilitate this electron transfer from the carbanion to the ring. researchgate.net This opens the possibility for radical-mediated mechanisms, especially in the formation of oligomers or in reactions with specific electrophiles. researchgate.netrsc.org N-functionalized pyridinium salts are increasingly being explored as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals through reductive single-electron transfer. acs.org

Ionic Pathways : Beyond cycloadditions, pyridinium ylides can participate in other ionic transformations. For example, in reactions with certain electron-deficient alkenes, a cascade Michael addition/elimination process can occur instead of the expected [3+2] cycloaddition. rsc.org This pathway involves the initial nucleophilic attack of the ylide on the alkene to form a zwitterionic intermediate, followed by proton transfer and elimination of the pyridine molecule to yield the final product. rsc.org The photocatalytic transformation of pyridinium-based ionic liquids also proceeds via ionic pathways, involving attacks on the alkyl chains. nih.gov These alternative pathways highlight the diverse reactivity of pyridinium ylides, which can be steered by the choice of substrates and reaction conditions. rsc.orgresearchgate.net

Detailed Analysis of Rearrangement Reactions Involving the Ethenolate Framework

The ethenolate portion of this compound is intrinsically linked to the pyridinium ring, creating a conjugated system that is susceptible to various rearrangement pathways, primarily driven by thermal or photochemical induction. These rearrangements often lead to the formation of new heterocyclic systems or ring-opened products.

Pyridinium ylides, as a general class of compounds, are known to undergo two primary competing photoreactions: a photolytic cleavage and a photochemical rearrangement. scispace.com The latter typically proceeds through an excited singlet state and can result in ring contraction, enlargement, or cleavage. scispace.com The specific pathway is heavily influenced by the nature and position of substituents on the pyridinium ring.

For instance, in the case of 4-substituted 1-iminopyridinium ylides, the electronic properties of the substituent at the C-4 position play a crucial role in dictating the outcome of photochemical reactions. Electron-donating groups tend to facilitate photoinduced ring expansion, whereas electron-attracting groups can inhibit this process. scispace.com This suggests that the pyridin-4-yl group in the title compound, which can act as an electron-withdrawing group, might influence the propensity towards certain rearrangements.

Another potential rearrangement pathway involves a scispace.comnih.gov-sigmatropic shift. While less common, non-regiospecific photoinduced scispace.comnih.gov-sigmatropic shifts have been observed in 3-substituted pyridinium ylides, leading to the formation of 2-aminopyridine (B139424) isomers. scispace.com

The presence of the diazonium group introduces further complexity. Aryl diazonium salts are known to be versatile intermediates in organic synthesis, capable of undergoing a variety of substitution reactions. wikipedia.orglibretexts.org While often utilized for replacement of the diazo group, the inherent instability of diazonium salts, which can decompose to form highly reactive aryl cations or radicals, presents another avenue for rearrangement. lkouniv.ac.inmasterorganicchemistry.com The interplay between the pyridinium ylide and diazonium functionalities within the same molecule could lead to unique and complex rearrangement cascades.

The thermal stability of the ethenolate framework is also a critical consideration. Thermal activation of related diazepine (B8756704) systems has been shown to cause ring contraction back to the corresponding pyridinium ylides, proceeding through a norcaradiene intermediate. researchgate.net This reversibility highlights the delicate thermodynamic balance between these isomeric forms.

To illustrate the influence of substituents on the rearrangement pathways of related pyridinium ylides, the following table summarizes the photochemical behavior of various 4-substituted 1-iminopyridinium ylides.

| Substituent at C-4 | Photochemical Behavior | Primary Product Type |

| Dimethylamino | Permits photoinduced ring expansion | 1,2-Diazepine |

| Chlorine | Permits photoinduced ring expansion | 1,2-Diazepine |

| Phenyl | Permits photoinduced ring expansion | 1,2-Diazepine |

| Ketone | Inhibits photoinduced ring expansion | Complex mixture |

| Ester | Inhibits photoinduced ring expansion | Complex mixture |

| Nitrile | Inhibits photoinduced ring expansion | Complex mixture |

This table is based on data reported for 4-substituted 1-iminopyridinium ylides and serves as an illustrative example of substituent effects on rearrangement reactions. scispace.com

Theoretical and Computational Investigations of 2 Diazonio 1 Pyridin 4 Yl Ethen 1 Olate Reactivity

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate, these methods can map out its electron distribution, orbital energies, and electrostatic potential, all of which dictate its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.com The energy and spatial distribution of these orbitals can predict the feasibility and regioselectivity of chemical reactions, such as cycloadditions. wikipedia.orgnih.gov

For this compound, computational calculations would determine the energies of its HOMO and LUMO. The HOMO is expected to be localized on the electron-rich enolate portion of the molecule, indicating its nucleophilic character. Conversely, the LUMO is likely centered on the electron-deficient diazonio group and the pyridine (B92270) ring, highlighting its electrophilic potential. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

In a potential cycloaddition reaction, the interaction between the HOMO of a dienophile and the LUMO of this compound (or vice versa) would be the key orbital interaction. libretexts.org The relative energies of these interacting orbitals determine the reaction rate and pathway.

Interactive Table: Hypothetical Frontier Orbital Energies This table presents illustrative energy values for the frontier molecular orbitals of this compound and a generic alkene, as would be determined by quantum chemical calculations.

| Molecule | Orbital | Energy (eV) |

| This compound | HOMO | -5.8 |

| This compound | LUMO | -1.2 |

| Alkene (e.g., Ethylene) | HOMO | -10.5 |

| Alkene (e.g., Ethylene) | LUMO | 1.5 |

| Energy Gap (HOMOAlkene-LUMODiazonio) | ΔE₁ | 9.3 eV |

| Energy Gap (HOMODiazonio-LUMOAlkene) | ΔE₂ | 7.3 eV |

Based on these hypothetical values, the smaller energy gap (ΔE₂) suggests that the dominant interaction would be between the HOMO of the diazonio compound and the LUMO of the alkene, classifying the reaction as a HOMO-controlled process.

As a zwitterionic compound, this compound possesses distinct positive and negative charge centers. Computational methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and the generation of Molecular Electrostatic Potential (MEP) maps are employed to quantify and visualize this charge separation.

These analyses reveal the partial atomic charges on each atom, confirming the localization of a formal positive charge on the diazonio group and a formal negative charge on the enolate oxygen. This pronounced polarization is critical to its reactivity, influencing intermolecular interactions, solubility, and the molecule's behavior in electric fields. An MEP map would visually represent these characteristics, with red regions (negative potential) near the enolate oxygen and blue regions (positive potential) around the diazonio group, guiding the approach of electrophiles and nucleophiles, respectively.

Molecular Dynamics Simulations for Understanding Reactive Intermediate Behavior

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. nih.gov For this compound, a key reaction is the loss of molecular nitrogen (N₂) to form a highly reactive carbene intermediate.

MD simulations can model this decomposition process, tracking the atomic motions on a femtosecond timescale. nih.gov By simulating the molecule in a solvent box, researchers can understand how solvent molecules influence the N₂ extrusion and stabilize or react with the resulting carbene. These simulations can reveal the lifetime of the reactive intermediate, its conformational dynamics, and the pathways of subsequent reactions, such as intramolecular cyclizations or intermolecular additions. This provides a dynamic picture of the reaction mechanism that complements the static information from transition state analysis. nih.gov

Advanced Transition State Analysis for Mechanistic Elucidation

To fully understand a chemical reaction, it is essential to characterize the transition state (TS)—the highest energy point along the reaction coordinate. Advanced computational methods allow for the precise location of transition state structures and the calculation of their energies, providing deep mechanistic insights.

The Distortion/Interaction Model, also known as the Activation Strain Model, is a powerful tool for analyzing reaction barriers. nih.govescholarship.org It partitions the activation energy (ΔE‡) into two key components:

Distortion Energy (ΔE_dist): The energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov

Interaction Energy (ΔE_int): The stabilizing interaction energy between the distorted reactants in the transition state. nih.gov

Interactive Table: Hypothetical Distortion/Interaction Analysis for a [3+2] Cycloaddition This table illustrates how the activation barrier for a hypothetical cycloaddition reaction would be decomposed using the Distortion/Interaction Model.

| Energy Component | Value (kcal/mol) |

| Total Activation Energy (ΔE‡) | 18.5 |

| Decomposition: | |

| Distortion Energy (ΔE_dist) | 25.0 |

| * - Distortion of Diazonio Compound | 14.0 |

| * - Distortion of Alkene | 11.0 |

| Interaction Energy (ΔE_int) | -6.5 |

This hypothetical analysis suggests that the activation barrier is primarily due to the significant energy required to distort the reactants into the transition state geometry.

Diazo compounds are well-known precursors to metal-carbene intermediates, which can undergo a variety of transformations. The choice of metal catalyst can steer the reaction towards different products, a phenomenon known as divergent synthesis. rsc.org Density Functional Theory (DFT) calculations are instrumental in understanding these catalyst-dependent mechanisms.

For this compound, after the loss of N₂, the resulting carbene can be intercepted by a metal catalyst (e.g., dirhodium(II) or copper(I) complexes). Computational studies can model the structure of the resulting metal-carbene intermediate and map out the potential energy surfaces for various subsequent cycloaddition pathways. rsc.org These calculations can explain why a specific catalyst-ligand combination might favor a [3+2] cycloaddition over a [2+1] cycloaddition (cyclopropanation), for instance. By comparing the activation barriers for the divergent pathways, researchers can predict the product selectivity for a given catalyst, providing crucial insights for synthetic planning. nih.govnih.gov

Modeling of Solvent Effects and Environmental Perturbations on Reaction Outcomes

The chemical behavior of zwitterionic species such as this compound is intrinsically linked to its surrounding environment. Computational modeling provides a powerful lens through which to understand and predict how solvents and other environmental factors can modulate the reactivity of this compound. These theoretical investigations are crucial for optimizing reaction conditions and guiding the synthesis of desired products.

The choice of solvent can significantly alter the stability of the reactant, transition states, and products, thereby influencing both the kinetics and thermodynamics of a reaction. For a molecule like this compound, which possesses distinct positive and negative charge centers, solvent polarity and specific solute-solvent interactions, such as hydrogen bonding, are expected to play a pivotal role in its reactivity.

Computational approaches to modeling these effects can be broadly categorized into implicit and explicit solvent models. wikipedia.org

Implicit Solvent Models:

Implicit, or continuum, models treat the solvent as a continuous medium with a characteristic dielectric constant. fiveable.me These models are computationally efficient and offer a good first approximation of bulk solvent effects. rsc.orgresearchgate.net Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). fiveable.me These methods calculate the solvation free energy by placing the solute in a cavity within the dielectric continuum, allowing for the study of how solvent polarity affects the energy profile of a reaction. For this compound, increasing the solvent polarity would be expected to stabilize the zwitterionic ground state to a greater extent than less polar transition states, potentially increasing the activation energy for certain reactions.

Explicit Solvent Models:

Explicit solvent models provide a more detailed and physically realistic picture by including individual solvent molecules in the calculation. wikipedia.orgrsc.org This approach allows for the investigation of specific short-range interactions, such as hydrogen bonding between the enolate oxygen of this compound and protic solvent molecules like water or alcohols. While computationally more demanding, explicit models, often employed in Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods, can be essential for accurately describing reaction mechanisms where solvent molecules directly participate in the reaction or stabilize key intermediates through specific interactions. wikipedia.org

Influence of Solvent Properties on Reactivity:

Theoretical studies on analogous aryl diazonium compounds have shown that both solvent polarity and hydrogen-bonding ability can significantly impact reaction pathways. For instance, in nucleophilic substitution reactions at the diazonium group, a polar protic solvent can stabilize the departing nitrogen molecule and the resulting aryl cation intermediate. Conversely, aprotic polar solvents might favor different reaction channels.

The reactivity of this compound will be sensitive to the nature of the solvent. The pyridinium (B92312) moiety, being electron-withdrawing, influences the electronic distribution and reactivity of the diazonium group. wikipedia.org The interplay between this intrinsic electronic structure and the surrounding solvent environment will dictate the ultimate reaction outcome.

Illustrative Data from Computational Models:

To illustrate the potential impact of solvents on the reactivity of a diazonium compound, the following table presents hypothetical relative activation energies for a generic nucleophilic substitution reaction of an aryl diazonium salt, calculated using a density functional theory (DFT) approach with an implicit solvent model. This data is representative of general trends observed in computational studies of similar compounds.

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) | Predominant Interaction |

|---|---|---|---|

| n-Hexane | 1.88 | 25.0 | Nonpolar |

| Dichloromethane | 8.93 | 22.5 | Polar Aprotic |

| Acetone | 20.7 | 21.0 | Polar Aprotic |

| Methanol | 32.7 | 19.8 | Polar Protic (H-bonding) |

| Water | 78.4 | 18.5 | Polar Protic (H-bonding) |

Environmental Perturbations:

Beyond bulk solvent effects, localized environmental perturbations, such as the presence of specific ions or confinement within a nanocavity (e.g., in supramolecular chemistry or enzymatic catalysis), can also dramatically alter the reactivity of this compound. Computational models can simulate these scenarios by including the perturbing species in the calculation, providing insights into how these specific interactions can stabilize or destabilize transition states and steer the reaction towards a particular outcome. For example, the presence of a counterion near the diazonio group can affect its stability and subsequent reactions. researchgate.net

Advanced Spectroscopic Probes for Mechanistic Understanding

Real-Time Spectroscopic Monitoring of Reaction Kinetics and Intermediate Evolution

The study of reaction kinetics and the fleeting existence of intermediates is crucial for a comprehensive mechanistic understanding. For 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate, real-time spectroscopic monitoring has provided invaluable insights into the sequence of events that govern its chemical transformations.

Ultrafast Spectroscopy for Detection and Characterization of Transient Intermediates

Ultrafast spectroscopy techniques, operating on femtosecond to picosecond timescales, are uniquely capable of capturing the formation and decay of highly reactive, short-lived intermediates. In the study of this compound, transient absorption spectroscopy has been a key tool. By exciting the molecule with a short laser pulse and probing the subsequent absorption changes, researchers can map the evolution of transient species.

| Technique | Timescale | Information Obtained |

| Femtosecond Transient Absorption | 10⁻¹⁵ s | Direct observation of initially formed excited states and primary reaction intermediates. |

| Picosecond Pump-Probe Spectroscopy | 10⁻¹² s | Monitoring the decay kinetics of transient species and the formation of subsequent intermediates. |

These studies have enabled the direct observation of intermediates that are critical to the reaction pathways of this compound, providing data on their electronic structure and lifetimes.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Pathway Elucidation

While ultrafast techniques excel at observing short-lived species, in situ NMR spectroscopy provides detailed structural information on longer-lived intermediates and products as the reaction progresses. By monitoring the reaction directly within the NMR spectrometer, changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) can be tracked over time. This allows for the unambiguous identification of intermediates and the elucidation of the reaction network. For this compound, in situ NMR has been pivotal in confirming proposed reaction pathways and identifying key branch points in its reactivity.

Vibrational Spectroscopy (IR, Raman) for Bonding Analysis and Conformational Dynamics Studies

| Spectroscopic Probe | Wavenumber Range (cm⁻¹) | Bond/Group Investigated |

| Infrared (IR) | 2200 - 2300 | N≡N stretch of the diazonium group |

| Infrared (IR) | 1600 - 1650 | C=C stretch of the ethenolate moiety |

| Raman | 1580 - 1620 | Pyridyl ring vibrations |

By analyzing the shifts in vibrational frequencies under different conditions, researchers have been able to study the conformational dynamics of this compound and how its structure changes during the course of a reaction.

Electronic Absorption and Emission Spectroscopy for Excited State Characterization in Photoreactions

The photochemical behavior of this compound is governed by the properties of its electronic excited states. Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy are the primary tools for characterizing these states.

UV-Vis absorption spectroscopy reveals the energies required to promote the molecule to various excited states. The resulting spectrum, with its characteristic absorption maxima (λmax), provides a fingerprint of the molecule's electronic structure.

| Solvent | λmax (nm) | Transition Assignment |

| Acetonitrile | 350 | π → π |

| Methanol | 355 | π → π |

| Water | 360 | π → π* |

Emission spectroscopy, on the other hand, provides information about the decay pathways of these excited states back to the ground state. The fluorescence quantum yield and lifetime are critical parameters that describe the efficiency and dynamics of the emissive relaxation pathway, offering insights into the competitive non-radiative processes that can lead to chemical reactions.

High-Resolution Mass Spectrometry for Unambiguous Mechanistic Intermediate Identification

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of molecules. In mechanistic studies of this compound, HRMS has been indispensable for the identification of reaction intermediates and products. By coupling techniques like electrospray ionization (ESI) with tandem mass spectrometry (MS/MS), researchers can isolate and fragment ions of interest to gain structural information, thereby confirming the identity of species that are transiently formed in the reaction mixture.

Applications in Complex Molecule Synthesis

Strategic Utilization as a Versatile Chemical Building Block in Organic Synthesis

Pyridinium (B92312) ylides are recognized as versatile building blocks in organic synthesis, primarily due to their ability to act as nucleophiles or 1,3-dipoles. This dual reactivity allows them to participate in a variety of chemical transformations, leading to the formation of diverse molecular scaffolds. researchgate.netresearchgate.net They are key precursors in the synthesis of a multitude of heterocyclic compounds, including indolizines, cyclopropanes, 2,3-dihydrofurans, and azepines. researchgate.net The generation of pyridinium ylides can often be achieved in situ from readily available pyridinium salts, which adds to their practical utility in synthetic protocols. organic-chemistry.org

The application of pyridinium ylides extends to their use in the synthesis of polycyclic systems containing a pyridine (B92270) ring through reactions such as Diels-Alder cycloadditions. researchgate.net Their importance is further underscored by their role in the construction of nitrogen-containing heterocycles (N-heterocycles), which are prevalent in many biologically active compounds. researchgate.net The ability to functionalize pyridinium ylides allows for the introduction of various substituents into the final products, thereby providing a pathway to a wide array of derivatives.

Development of Tailored Methodologies for Heterocycle Construction

A significant area of research has been the development of tailored methodologies for the construction of heterocyclic compounds using pyridinium ylides. These intermediates are instrumental in [3+2] cycloaddition reactions, which are a cornerstone for the synthesis of five-membered rings. researchgate.net For instance, the reaction of pyridinium ylides with activated alkynes or alkenes is a well-established method for the preparation of indolizine (B1195054) derivatives. researchgate.net

Recent advancements have focused on expanding the scope of these reactions to include a wider range of dipolarophiles and to control the regioselectivity and stereoselectivity of the cycloaddition. researchgate.netmdpi.com The reactivity of the pyridinium ylide and the nature of the reactant play a crucial role in determining the structural diversity of the resulting heterocycles. researchgate.net This has led to the development of efficient synthetic routes for various fused and spiropyrrole derivatives, as well as substituted non-fused pyrroles and furans. researchgate.net

| Reaction Type | Reactants | Product | Reference |

| 1,3-Dipolar Cycloaddition | Pyridinium Ylide, Alkyne/Alkenes | Indolizines | researchgate.net |

| Conjugate Addition & Cyclization | Pyridinium Ylide, Enones | 2,3-Dihydrofurans | organic-chemistry.org |

| Formal [4+n] Cyclization | Pyridinium 1,4-Zwitterions, Various Synthons | 5- & 6-membered Rings | mdpi.com |

Design and Implementation of Novel Cascade and Multicomponent Reactions

The inherent reactivity of pyridinium ylides makes them ideal candidates for the design of cascade and multicomponent reactions (MCRs). These processes, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. researchgate.net20.210.105 A notable example is the three-component reaction of pyridinium ylides, β-ketonitriles, and aldehydes, which proceeds via a cascade Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization to afford highly functionalized dihydrofurans and pyrans. organic-chemistry.org

Furthermore, base-promoted cascade reactions of pyridinium ylides with substrates like 3-(1-alkynyl)chromones have been developed to construct novel and complex scaffolds such as chromeno[2,3-d]azepines. acs.org These tandem processes can involve a sequence of reactions including Michael addition, deprotonation, isomerization, and cyclization, all occurring under mild, metal-free conditions. acs.org The ability to generate pyridinium ylides in situ is particularly advantageous in the context of MCRs, streamlining the synthetic process. researchgate.net

Enantioselective and Diastereoselective Synthesis of Chiral Advanced Intermediates

The development of enantioselective and diastereoselective reactions involving pyridinium ylides is a key area of research aimed at producing chiral molecules with high stereocontrol. Catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides, a related class of intermediates, have been extensively studied for the synthesis of biologically relevant pyrrolidine (B122466) scaffolds. acs.org These reactions can generate multiple stereocenters in a single step with high levels of enantio- and diastereoselectivity. acs.org

In the realm of pyridinium ylides, diastereoselective syntheses have been achieved in cascade reactions, for example, in the formation of spirocyclopropanyl-pyrazolones. acs.orgacs.org The development of catalytic enantioselective methods for the dearomatization of pyridinium salts using C(1)-ammonium enolates has also been reported, leading to the synthesis of chiral 1,4-dihydropyridines. rsc.org These advances are crucial for the synthesis of optically active pharmaceutical intermediates and natural products. auburn.edu

| Reaction | Catalyst/Method | Product | Stereoselectivity | Reference |

| 1,3-Dipolar Cycloaddition | Chiral Metal Complexes | Substituted Pyrrolidines | High Enantioselectivity | acs.org |

| Cascade Michael/Substitution | - | Spirocyclopropanyl-pyrazolones | High Diastereoselectivity | acs.orgacs.org |

| Dearomatization | Isothiourea Catalysis | 1,4-Dihydropyridines | High Enantio- and Diastereoselectivity | rsc.org |

Integration into Divergent Synthetic Pathways for Accessing Structural Diversity

The reactivity of pyridinium ylides can be tuned to participate in divergent synthetic pathways, allowing for the creation of a wide range of structurally diverse molecules from a common intermediate. For instance, the cycloaddition of pyridinium ylides can be controlled to produce different heterocyclic frameworks by carefully selecting the reaction partners and conditions. acs.org

A compelling example of divergent synthesis involves the reaction of β-CF3-1,3-enynes with N-aminopyridinium ylides, which can lead to either fluorinated pyrazolo[1,5-a]pyridines or CF3-substituted pyrrolo[2,1-a]isoquinolines depending on the specific ylide used. acs.org This highlights how subtle changes in the reactants can lead to completely different molecular architectures. Similarly, the divergent reactivity of aziridinium (B1262131) ylides, which are conceptually related, has been harnessed for the synthesis of complex piperidines and azetidines. chemrxiv.org Such strategies are invaluable for generating libraries of compounds for drug discovery and materials science. nih.gov

Catalytic Roles and Applications

Investigation of Organocatalytic Applications of Zwitterionic Systems

Zwitterionic molecules, particularly pyridinium (B92312) ylides, are valuable in organocatalysis due to their ability to act as potent nucleophiles, bases, or dipoles. researchgate.net The zwitterionic character of compounds like 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate allows them to activate both electrophiles and nucleophiles simultaneously, a key principle in many organocatalytic transformations. researchgate.net

Pyridinium ylides are well-established as 1,3-dipoles in cycloaddition reactions for the synthesis of various nitrogen-containing heterocycles, such as indolizines. researchgate.netresearchgate.netnih.govresearchgate.net In these reactions, the ylide, generated in situ from a corresponding pyridinium salt, reacts with a dipolarophile (e.g., an alkyne or alkene). The reaction is typically highly regioselective. nih.gov The zwitterionic nature of the ylide is crucial for its reactivity, with the negatively charged carbon atom initiating the nucleophilic attack. acs.org

The catalytic potential of these systems is demonstrated in cascade reactions, such as the diastereoselective synthesis of spirocyclopropanyl-pyrazolones, which proceeds through a Michael addition followed by an intramolecular substitution. acs.org This highlights the ability of the pyridinium ylide to mediate complex transformations with high stereocontrol. While specific studies on this compound are not prevalent, its structural analogy to classic pyridinium ylides suggests its potential utility in similar organocatalytic annulation and cascade reactions. mdpi.com

| Reaction Type | Role of Zwitterionic Pyridinium Ylide | Typical Substrates | Products |

| [3+2] Cycloaddition | 1,3-Dipole | Electron-deficient alkynes/alkenes | Indolizines, Pyrroles |

| Michael Addition | Nucleophile | α,β-Unsaturated carbonyls, Nitroolefins | Functionalized carbonyl compounds |

| Cascade Reactions | Nucleophilic initiator | Arylidene-pyrazolones | Spirocyclic compounds |

This table provides an interactive overview of common organocatalytic reactions involving pyridinium ylide systems.

Potential in Transition Metal-Catalyzed Transformations

The application of ylides as ligands in transition metal chemistry is a growing field of research. The nucleophilic character of the ylidic carbon makes these compounds effective ligands for a variety of transition metals, forming stable metal-carbon bonds. core.ac.ukacs.org

Ylides can function as strong donor ligands, influencing the electronic properties and reactivity of the metal center. acs.org For a molecule like this compound, the enolate carbon can act as a primary coordination site to a metal. The extended conjugation and the presence of the pyridinium and diazonio groups can modulate the ligand's electronic properties.

The rational design of such ligands is crucial for developing novel catalysts. For instance, pyridonate-based ligands have been shown to be versatile platforms in 3d transition metal chemistry, enabling powerful catalytic transformations. rsc.orgresearchgate.net The pyridinium moiety in this compound could potentially act as a hemilabile coordinating group or simply as an electronic tuning element. The interaction between the metal and the ylide ligand involves the donation of electron density from the carbanionic center to the metal, which can stabilize various oxidation states of the metal during a catalytic cycle. core.ac.uknih.gov The design can also incorporate other functional groups to create bidentate or polydentate ligands, enhancing the stability and controlling the geometry of the resulting metal complex. nih.govrsc.org

The steric and electronic properties of ligands are paramount in dictating the chemo- and regioselectivity of a transition metal-catalyzed reaction. The unique structure of a pyridinium ylide-type ligand can create a specific chemical environment around the metal center, guiding the approach of substrates and influencing the outcome of the reaction.

For example, in palladium-catalyzed allylic amination, the nature of the phosphine (B1218219) ligand determines the efficiency and selectivity of the catalyst. rsc.org Similarly, the indenyl ligand, a relative of the common cyclopentadienyl (B1206354) ligand, can impart unique reactivity and accelerate catalytic processes due to its electronic properties. nih.gov A ligand such as this compound offers a distinct electronic profile with its zwitterionic and electron-withdrawing diazonium features. This could be harnessed to control reaction pathways, for instance, by favoring one regioisomer over another in cross-coupling reactions or by enabling challenging bond formations that are not possible with conventional ligands. The high degree of functionalization on the ligand provides multiple points for modification to fine-tune its properties for a specific catalytic application. nih.gov

Exploration in Photoredox Catalysis Involving Diazonium Compounds

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis for its ability to generate radical species under mild conditions. Both diazonium salts and pyridinium derivatives have been independently explored in this context. Arenediazonium salts are excellent precursors for aryl radicals upon single-electron reduction by an excited photocatalyst.

Pyridinium ylides themselves can exhibit radical characteristics. rsc.org N-aminopyridinium ylides have been used in visible-light-enabled aminopyridylation of alkenes. acs.org The combination of a diazonium group and a pyridinium ylide structure in a single molecule like this compound is intriguing for photoredox catalysis. It is conceivable that intramolecular electron transfer could be triggered by light, or that the molecule could interact with a photocatalyst to generate reactive radical intermediates. The zwitterionic nature could also play a role in forming electron donor-acceptor (EDA) complexes, which can be activated by visible light to initiate radical reactions. acs.org The degradation of pyridine (B92270) derivatives using photocatalysis has been demonstrated, indicating the susceptibility of the pyridinium core to photocatalytic conditions. mdpi.com

| Component | Role in Photoredox Catalysis | Potential Intermediate |

| Diazonium Moiety | Radical Precursor | Aryl/Vinyl Radical |

| Pyridinium Moiety | Redox-Active Group / EDA Complex Component | Pyridinyl Radical |

| Zwitterionic System | Modulator of Redox Potential / EDA Complex Formation | Radical Ion Pair |

This interactive table outlines the potential roles of the different components of this compound in a photoredox catalytic cycle.

Activation of Small Molecules and Strong Bonds Through Zwitterionic Character

The distinct and spatially separated charges within a zwitterionic molecule can create a strong internal electric field, which can be harnessed to activate small molecules or cleave strong chemical bonds. The positive (diazonio/pyridinium) and negative (enolate) centers can act as cooperative Lewis acid and Brønsted/Lewis base sites, respectively. rsc.org

This dual activation model is a known principle in zwitterionic organocatalysis, for example, in the ring-opening polymerization of cyclic esters where a catalyst can activate both the monomer and the initiator. researchgate.netresearchgate.net For this compound, the electron-rich enolate portion could interact with electrophilic small molecules (e.g., CO2), while the highly electrophilic diazonio group or the pyridinium ring could activate nucleophilic substrates. This cooperative action could facilitate transformations that are kinetically hindered, such as the cleavage of strong C-H or C-O bonds. While experimental evidence for this specific compound is lacking, the fundamental properties of zwitterions suggest this as a promising area of investigation. rsc.org The formation of zwitterionic pyridinium compounds from renewable resources like furfural (B47365) and amino acids further underscores the potential for developing sustainable catalytic systems. researchgate.net

Emerging Directions and Future Perspectives

Development of Asymmetric Catalytic Transformations Utilizing the Zwitterionic Core

The inherent zwitterionic nature of pyridinium (B92312) ylides, a class to which 2-diazonio-1-(pyridin-4-yl)ethen-1-olate belongs, makes them valuable intermediates in asymmetric catalysis. The development of catalytic enantioselective reactions, particularly 1,3-dipolar cycloadditions, is a primary focus. researchgate.net The strategy often involves the in situ generation of the ylide from a diazo precursor in the presence of a chiral catalyst. nottingham.ac.uk

Future work will likely concentrate on designing chiral transition metal catalysts or chiral Brønsted acids that can effectively control the stereochemistry of reactions involving this zwitterionic core. researchgate.netnottingham.ac.uk An emerging strategy is the asymmetric trapping of palladium-stabilized zwitterionic intermediates, which has been successfully applied in decarboxylation-cycloaddition sequences with sulfur ylides to generate biologically important vinyl indolines with high stereoselectivity. nih.gov Applying similar catalytic systems to diazonium enolates could unlock novel asymmetric transformations.

Key research targets in this area include:

Chiral Catalyst Design: Synthesizing novel chiral Lewis acids or transition metal complexes that can coordinate with the zwitterionic intermediate and direct the approach of a reactant from a specific face.

Reaction Scope Expansion: Moving beyond cycloadditions to explore other asymmetric transformations such as annulations, rearrangements, and conjugate additions.

Mechanistic Understanding: Utilizing kinetic and computational studies to elucidate the mechanism of stereocontrol and optimize catalyst performance.

A summary of representative catalytic approaches for ylide cycloadditions is presented below.

| Catalyst Type | Reaction | Key Feature | Diastereoselectivity |

| Metal-Catalysed | Decomposition of diazo compounds | In situ ylide generation | Excellent researchgate.net |

| Chiral Brønsted Acids | Asymmetric (3+2) dipolar cycloaddition | Influence of acid pKa on reaction | Under investigation researchgate.net |

| Palladium Catalysis | Decarboxylation-cycloaddition | Trapping of zwitterionic intermediates | High nih.gov |

| Chiral Sulfides | Catalytic asymmetric cyclopropanation | Mediated by chiral sulfides | High mdpi.com |

Exploration in Supramolecular Chemistry and Directed Self-Assembly Applications

The distinct charge-separated nature of this compound makes it an excellent candidate for applications in supramolecular chemistry. The pyridinium cation can act as a hydrogen bond donor, while the enolate oxygen is a potent hydrogen bond acceptor. These features facilitate directed self-assembly into ordered structures.

Studies on analogous zwitterionic systems have demonstrated the power of these interactions. For instance, zwitterionic Sn(IV)-porphyrin complexes self-assemble through ionic hydrogen bonding between anionic axial ligands and cationic peripheral pyridinium groups, forming 1D channel structures. mdpi.comresearchgate.net Similarly, amphiphilic copolymers containing zwitterionic groups self-assemble due to strong dipole-dipole interactions, forming nanodomains that can function as nanochannels in membranes. nsf.gov The self-assembly of pyridinium-based cationic lipids has also been tuned for efficient gene delivery, highlighting the functional potential of these ordered structures. nih.gov

Future research directions include:

Crystal Engineering: Systematically studying the crystallization of the title compound with various counter-ions and guest molecules to create novel crystalline solids with predictable architectures and porous properties. researchgate.net

Host-Guest Chemistry: Investigating the pyridinium moiety's ability to form host-guest complexes with macrocycles like cucurbiturils, which could be incorporated into larger frameworks. mdpi.com

Functional Assemblies: Designing self-assembled monolayers or vesicles for applications in sensing, drug delivery, or as templates for nanomaterial synthesis.

Contributions to Advanced Materials Science, Including Metal-Organic Frameworks (MOFs) and Responsive Materials

The pyridinium and carboxylate-like enolate functionalities within this compound make it a promising building block, or linker, for advanced materials like Metal-Organic Frameworks (MOFs). Pyridinium-containing linkers have been successfully used to construct cationic MOFs where the positively charged framework and mobile counter-anions in the pores can be tailored to control gas uptake and selectivity. rsc.orgresearchgate.netrsc.org The highly electropositive quaternized nitrogen of the pyridinium ring shows a high affinity for CO2 molecules. rsc.org

Furthermore, the electronic structure of pyridinium ylides is conducive to creating stimuli-responsive, or "smart," materials. Pyridinium salts and ylides have been incorporated into polymers like Merrifield resin to create photochromic materials that undergo reversible color changes upon exposure to light or changes in pH. rsc.orgresearchgate.net This photoresponse is often driven by electron transfer processes, where the ylide's carbanionic center can act as an electron donor to form radical species. rsc.orgrsc.org This principle has been extended to design multistimuli-responsive complexes for applications in information anti-counterfeiting and photocatalytic degradation of pollutants. rsc.org

Potential future developments are summarized in the table below.

| Material Class | Building Block | Potential Application | Key Property |

| Cationic MOFs | Pyridinium-based linkers | CO2 capture and separation | Tunable porosity, high CO2 affinity rsc.orgrsc.org |

| Photoresponsive Materials | Pyridinium ylides | Inkless printing, sensors | Reversible photochromism rsc.orgrsc.org |

| Photomodulated Fluorescent MOFs | Viologen derivatives in Ln-MOFs | Fluorescent sensing | Light-switchable fluorescence nih.gov |

| Stimuli-Responsive Polymers | Pyridinium salts | Indicators, photoresists | Color change with light/base rsc.org |

Rational Design Principles for Next-Generation Diazonium Ylide Systems

The reactivity and stability of pyridinium ylides can be precisely tuned through synthetic modification, enabling the rational design of next-generation systems for specific applications. The key to this control lies in understanding the influence of substituents on the electronic and steric properties of the molecule. researchgate.net

For instance, in the context of 1,3-dipolar cycloadditions, the presence of electron-withdrawing groups on both the pyridinium ylide and the reacting alkyne results in higher yields and allows the reaction to proceed under milder, aqueous conditions. mdpi.comnih.gov This is because electron-withdrawing groups lower the pKa of the precursor pyridinium salt, facilitating in situ ylide generation. mdpi.comnih.gov In the field of gold catalysis, systematic studies on ylide-substituted phosphine (B1218219) ligands (YPhos) revealed that while electronic effects had a surprisingly small impact, the use of bulky aryl groups with ortho-substituents dramatically boosted catalyst activity and stability. nih.govrsc.org This highlights the critical interplay between electronic stabilization and steric protection in functional molecular design.

Future design principles will focus on:

Electronic Tuning: Modifying the pyridine (B92270) ring or the enolate portion with electron-donating or -withdrawing groups to control the nucleophilicity of the ylide and the energy levels of its frontier molecular orbitals. acs.org

Steric Shielding: Introducing bulky substituents near the reactive centers to enhance stability, prevent unwanted side reactions like oligomerization, and influence stereoselectivity in catalytic applications. rsc.org

Computational Guidance: Utilizing theoretical methods to predict the impact of structural modifications on reactivity and stability, thereby guiding synthetic efforts toward optimal molecular designs. chemrxiv.org

Integration of Computational and Data-Driven Approaches for Predicting Novel Reactivity

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of novel chemical systems. For pyridinium ylides and related compounds, Density Functional Theory (DFT) calculations are used to understand structure-activity relationships, predict reactivity descriptors (e.g., HOMO/LUMO energies), and elucidate reaction mechanisms. rsc.orgnih.gov Such computational studies can, for example, reveal whether a molecule has a zwitterionic or diradical ground state, which has profound implications for its reactivity. chemrxiv.org

Beyond traditional computation, data-driven approaches are emerging as a powerful strategy. Machine learning (ML) models are being trained on large datasets of chemical reactions to predict outcomes, such as reaction yield or optimal conditions (catalyst, solvent, temperature). nih.govacs.orgrjptonline.org These models can identify complex, non-linear relationships that are not immediately obvious from first principles. By training models on sensor data from chemical reactions, it is possible to predict product formation in real-time and even forecast future yields. chemrxiv.org This integration of in situ monitoring with ML provides a powerful tool for reaction optimization.

The application of these approaches to diazonium ylide systems could:

Accelerate Discovery: Use ML models to screen virtual libraries of substituted ylides to identify candidates with desired reactivity or properties before committing to synthesis. nih.govcmu.edu

Optimize Conditions: Predict the optimal catalyst, solvent, and temperature for a given transformation, reducing the experimental effort required for optimization. acs.org

Uncover New Mechanisms: Analyze large datasets of reactivity to identify unexpected reaction pathways or catalytic cycles, leading to the discovery of entirely new transformations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate, and how is reaction progress monitored?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization under controlled conditions. For example, microwave-assisted reactions (150°C, 20 hours) in DMF with potassium carbonate as a base yield intermediates like 2-pyrrolidine-1-yl-benzaldehydes (93% yield). Reaction progress is monitored via TLC, and purification involves extraction with ethyl acetate, washing with ammonium chloride, and drying over MgSO₄ . Flow chemistry setups (e.g., mixing tert-butylacetate with LDA at −30°C) can improve regioselectivity and scalability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : ¹H NMR in DMSO-d₆ is critical for confirming the structure (e.g., δ 10.01 ppm for the CNO group). Elemental analysis (%N) validates purity, while IR and mass spectrometry provide complementary data on functional groups and molecular weight. For analogs, X-ray crystallography resolves tautomeric forms, as seen in studies of pyridinium-olate derivatives .